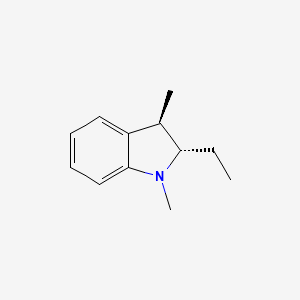
(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole is a chiral compound with a unique structure that includes an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a substituted indole derivative, under controlled conditions to achieve the desired (2S,3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated indole derivatives.
Scientific Research Applications
(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and stereospecific biological processes.
Industry: Used in the production of fine chemicals and pharmaceuticals, leveraging its chiral properties for enantioselective synthesis
Mechanism of Action
The mechanism by which (2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a unique way, influencing biochemical pathways and processes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Bromo-2,3-diphenylbutane: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3R)-(-)-Threonine: An amino acid with similar stereochemistry used in biological studies
Uniqueness
What sets (2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole apart is its indole ring system combined with its specific stereochemistry, making it a valuable compound for studying stereospecific interactions and for use in asymmetric synthesis.
Properties
CAS No. |
62379-20-8 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S,3R)-2-ethyl-1,3-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-9,11H,4H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
RDDCYJPOAGMUAE-KOLCDFICSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](C2=CC=CC=C2N1C)C |
Canonical SMILES |
CCC1C(C2=CC=CC=C2N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















